molecular formula C14H26 B1583877 1,13-Tetradecadiene CAS No. 21964-49-8

1,13-Tetradecadiene

Cat. No. B1583877
CAS RN: 21964-49-8
M. Wt: 194.36 g/mol
InChI Key: XMRSTLBCBDIKFI-UHFFFAOYSA-N
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Description

1,13-Tetradecadiene is an α-diolefin . It has a linear formula of CH2=CH(CH2)10CH=CH2 and a molecular weight of 194.36 . It has been used in the synthesis of naturally occurring, biologically active pyridine alkaloids theonelladins C and D, niphatesine C, and xestamine D .


Synthesis Analysis

The polymerization of this compound has been reported using aluminum triisobutyl-titanium tetrachloride . It has also been grafted to hydrogenated B-doped silicon (100) surfaces .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 14 carbon atoms with two double bonds at the 1st and 13th carbon atoms . The InChI key for this compound is XMRSTLBCBDIKFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.849 g/mL at 25 °C . It has a refractive index (n20/D) of 1.443 and a boiling point of 131 °C at 17 mmHg .

Scientific Research Applications

Surface Chemistry Studies

1,13-Tetradecadiene has been studied in the context of surface chemistry. Shachal, Manassen, and Ter-Ovanesyan (1997) utilized scanning tunneling microscopy to observe the site selection of this compound molecules on silicon surfaces. Their findings indicated that each end of the molecule reacts with a different half of the unit cell on Si~111! 737 surfaces, providing insights into the interactions between organic molecules and semiconductor surfaces (Shachal, Manassen & Ter-Ovanesyan, 1997).

Scanning Tunneling Microscope (STM) Investigations

Another study by Shachal and Manassen (1997) used STM to investigate the chemisorption of this compound molecules on Si(111)7 × 7 surfaces. Their work revealed the presence of a white protrusion at the location of the aliphatic chain, explained by an additional tunneling channel introduced by the chain, known as through-bond tunneling. This study provided further understanding of the molecular-scale interactions of long-chain molecules with semiconductor surfaces (Shachal & Manassen, 1997).

Role in Insect Pheromones

This compound derivatives have significant applications in entomology, particularly in the study of insect pheromones. For instance, Gries et al. (2005) identified (E)-11,13-tetradecadienal as a major sex pheromone component of the eastern blackheaded budworm, Acleris variana. Their research has implications for understanding insect behavior and potentially for pest control strategies (Gries et al., 2005).

Polymer Synthesis

In the field of polymer chemistry, this compound has been utilized in the synthesis of ultrahigh molecular weight polymers. Nomura, Pengoubol, and Apisuk (2019) described the copolymerization of 1-tetradecene with this compound, using a specific catalyst to produce polymers with terminal olefinic double bonds. This research contributes to the development of high-performance polymers with specific functional properties (Nomura, Pengoubol & Apisuk, 2019).

Mass Spectrometry in Pheromone Analysis

Mass spectrometry has been employed to study isomeric tetradecadien-1-ols, which are related to this compound. Yuan, He, and Wang (1999) investigated the electron impact mass spectral characteristics of these compounds, contributing to the analytical chemistry field, especially in the analysis of complex organic molecules (Yuan, He & Wang, 1999).

Safety and Hazards

1,13-Tetradecadiene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

tetradeca-1,13-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSTLBCBDIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176373
Record name Tetradeca-1,13-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21964-49-8
Record name 1,13-Tetradecadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21964-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradeca-1,13-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradeca-1,13-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradeca-1,13-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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